molecular formula C22H42CuP+ B14488895 Copper;tricyclohexyl(2-methylpropyl)phosphanium CAS No. 63505-67-9

Copper;tricyclohexyl(2-methylpropyl)phosphanium

Cat. No.: B14488895
CAS No.: 63505-67-9
M. Wt: 401.1 g/mol
InChI Key: KPSFDEUORDERCE-UHFFFAOYSA-N
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Description

Copper;tricyclohexyl(2-methylpropyl)phosphanium is a tertiary phosphine compound characterized by the presence of a copper atom coordinated to a tricyclohexyl(2-methylpropyl)phosphanium ligand. This compound is notable for its applications in catalysis and organometallic chemistry, where it serves as a ligand to facilitate various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tertiary phosphines, including copper;tricyclohexyl(2-methylpropyl)phosphanium, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For instance, the reaction of tricyclohexylphosphine with an appropriate organomagnesium halide can yield the desired phosphine compound .

Industrial Production Methods

Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Copper;tricyclohexyl(2-methylpropyl)phosphanium undergoes various types of chemical reactions, including:

    Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The ligand can participate in substitution reactions, where it is replaced by other ligands in coordination complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable nucleophile or electrophile, depending on the nature of the reaction.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine complexes. These products are often used as intermediates in further chemical synthesis or as catalysts in industrial processes.

Scientific Research Applications

Copper;tricyclohexyl(2-methylpropyl)phosphanium has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which copper;tricyclohexyl(2-methylpropyl)phosphanium exerts its effects involves the coordination of the phosphine ligand to a metal center, such as copper. This coordination enhances the reactivity of the metal center, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination to the metal center.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper;tricyclohexyl(2-methylpropyl)phosphanium is unique due to its specific ligand structure, which imparts distinct steric and electronic properties. These properties can enhance the selectivity and efficiency of catalytic reactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

63505-67-9

Molecular Formula

C22H42CuP+

Molecular Weight

401.1 g/mol

IUPAC Name

copper;tricyclohexyl(2-methylpropyl)phosphanium

InChI

InChI=1S/C22H42P.Cu/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h19-22H,3-18H2,1-2H3;/q+1;

InChI Key

KPSFDEUORDERCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[P+](C1CCCCC1)(C2CCCCC2)C3CCCCC3.[Cu]

Origin of Product

United States

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